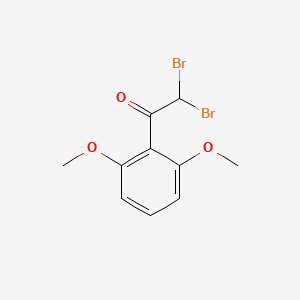![molecular formula C10H9N3O2S B13686875 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a 1,3,4-thiadiazole ring, making it a subject of study for its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired 1,3,4-thiadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Applications De Recherche Scientifique
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Evaluated for its anticancer activity, particularly against cell lines such as HeLa, A549, and MCF-7.
Mécanisme D'action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione: Shares the benzo[d][1,3]dioxole moiety but differs in the heterocyclic ring structure.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Similar structure but with a thiazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine lies in its specific combination of the benzo[d][1,3]dioxole and thiadiazole moieties, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9N3O2S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,13) |
Clé InChI |
IPTZQYIJYIHHIH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




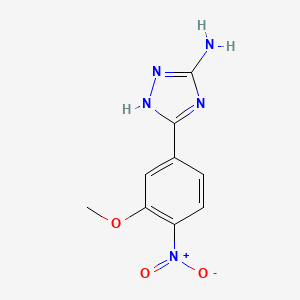

![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
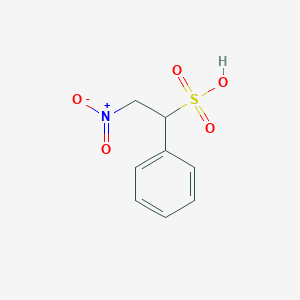

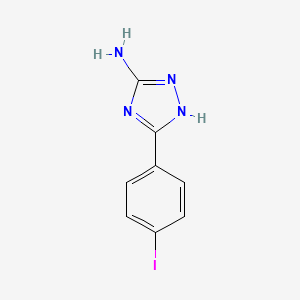
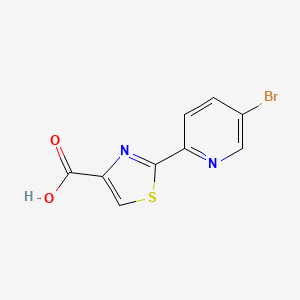
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
